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molecular formula C8H15NO2 B2550533 N-methyl-2-(oxan-4-yl)acetamide CAS No. 1087351-65-2

N-methyl-2-(oxan-4-yl)acetamide

Cat. No. B2550533
M. Wt: 157.213
InChI Key: LVBNJEVLRPPQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278442B2

Procedure details

To a solution of (tetrahydropyran-4-yl)acetic acid (500 mg, 3.47 mmol) in thionyl chloride (10 mL) was added DMF (1 drop). The reaction was heated to reflux for 1 h, cooled to rt and the solvent removed in vacuo. The residue was redissolved in THF (5 mL) and added dropwise to a solution of methylamine hydrochloride (2.34 g, 34.7 mmol) and NaOH (1.11 g, 27.7 mmol) in water. The solution was stirred for 30 min and EtOAc (100 mL) added. The mixture was extracted with EtOAc (5×100 mL) and the combined organic phase dried (MgSO4). Solvent was removed in vacuo to give the title compound: δH (CDCl3) 1.14-1.33 (2H, m), 1.48-1.63 (3H, m), 1.97-2.07 (2H, m), 2.74 (3H, s), 3.26-3.41 (2H, m), 3.87 (2H, dd), 5.34 (1H, bs).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7][C:8]([OH:10])=O)[CH2:3][CH2:2]1.Cl.[CH3:12][NH2:13].[OH-].[Na+].CCOC(C)=O>S(Cl)(Cl)=O.CN(C=O)C.O>[CH3:12][NH:13][C:8](=[O:10])[CH2:7][CH:4]1[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
O1CCC(CC1)CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
1.11 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in THF (5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CNC(CC1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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